molecular formula C20H38O4 B3033030 Octanedioic acid, dihexyl ester CAS No. 72630-13-8

Octanedioic acid, dihexyl ester

Cat. No.: B3033030
CAS No.: 72630-13-8
M. Wt: 342.5 g/mol
InChI Key: SZHOZZSBXPUVHJ-UHFFFAOYSA-N
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Description

Octanedioic acid, dihexyl ester: is an organic compound with the molecular formula C20H38O4 and a molecular weight of 342.5133 g/mol . It is an ester derived from octanedioic acid (also known as suberic acid) and hexanol. This compound is used in various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Octanedioic acid, dihexyl ester plays a significant role in biochemical reactions, particularly those involving ester bond synthesis and hydrolysis. Enzymes such as esterases and lipases catalyze the hydrolysis of this compound, breaking it down into its constituent alcohol and acid components. These enzymes belong to the α/β-hydrolase family and possess a conserved serine catalytic active site, which nucleophilically attacks the ester bond of the substrate

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, similar compounds have been shown to affect the passive influx of protons across the plasma membrane, which can impact cellular pH and metabolic activity . Although specific studies on this compound are limited, it is likely that this compound exerts similar effects on cell function, potentially influencing processes such as fermentation and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. The compound binds to the active site of esterases and lipases, where it undergoes hydrolysis. This reaction results in the cleavage of the ester bond, releasing octanedioic acid and hexanol

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to changes in its biochemical activity and potential long-term effects on cellular function . In vitro and in vivo studies are essential for understanding these temporal effects and optimizing the use of this compound in research and industrial applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on metabolic processes. At high doses, this compound can cause adverse effects, including toxicity and disruption of cellular function . Threshold effects and dose-response relationships are important considerations in the study of this compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and energy production. The compound interacts with enzymes such as esterases and lipases, which catalyze its hydrolysis and subsequent incorporation into metabolic pathways . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound is crucial for understanding its role in cellular processes and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanedioic acid, dihexyl ester can be synthesized through esterification reactions. One common method is the Fischer esterification , where octanedioic acid reacts with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. Catalysts like p-toluenesulfonic acid or sulfuric acid are often used, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Scientific Research Applications

Chemistry: Octanedioic acid, dihexyl ester is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of the final product .

Biology and Medicine: In biological research, this compound is used as a model ester to study enzymatic hydrolysis and esterification reactions. It helps in understanding the behavior of esterases and lipases .

Industry: Apart from its use as a plasticizer, this compound is also employed in the manufacture of lubricants and surfactants. Its chemical stability and low volatility make it suitable for high-temperature applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its longer alkyl chain (hexyl group), which imparts different physical and chemical properties compared to shorter-chain esters like octanedioic acid, dimethyl ester. This makes it more suitable for applications requiring higher flexibility and lower volatility .

Properties

IUPAC Name

dihexyl octanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-5-7-13-17-23-19(21)15-11-9-10-12-16-20(22)24-18-14-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOZZSBXPUVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCCC(=O)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335293
Record name Octanedioic acid, dihexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72630-13-8
Record name Octanedioic acid, dihexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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